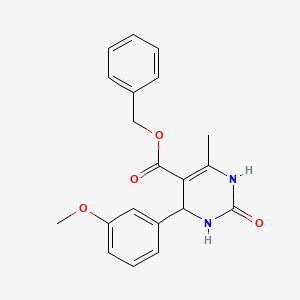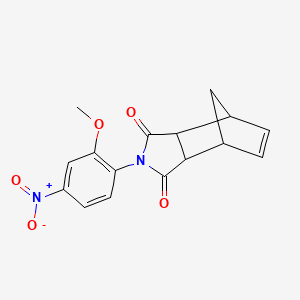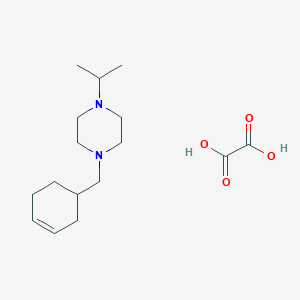![molecular formula C14H18ClF3N2O3S B5148865 N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be achieved through the reaction of 4-chloro-3-(trifluoromethyl)aniline with phosgene . This intermediate is then reacted with N-butan-2-ylamine and methylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis to enhance the enantioselectivity and yield of the desired product . Biocatalytic processes are advantageous due to their environmental friendliness and ability to operate under mild conditions, reducing the need for harsh chemicals and extreme temperatures.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A key intermediate in the synthesis of the target compound.
Trifluoromethyl-substituted benzene derivatives: These compounds share the trifluoromethyl group, which imparts similar chemical properties.
Methylsulfonyl-substituted glycinamides: These compounds have similar functional groups and may exhibit comparable reactivity.
Uniqueness
N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and methylsulfonyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-butan-2-yl-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2O3S/c1-4-9(2)19-13(21)8-20(24(3,22)23)10-5-6-12(15)11(7-10)14(16,17)18/h5-7,9H,4,8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNDTZGVYYKTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-DIMETHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]ANILINE](/img/structure/B5148782.png)

![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)


![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[3-[(4-chlorophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B5148826.png)

![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![5-[2-(benzoyloxy)ethyl]-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5148845.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![4-[4-(2,5-Dimethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B5148879.png)
